![molecular formula C13H8F3N3O4 B3854712 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline CAS No. 17474-05-4](/img/structure/B3854712.png)
2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Overview
Description
2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups at the 2 and 6 positions, a phenyl group attached to the nitrogen atom, and a trifluoromethyl group at the 4 position of the aniline ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Reduction: 2,6-diamino-N-phenyl-4-(trifluoromethyl)aniline.
Substitution: Products depend on the nucleophile used, such as this compound derivatives.
Scientific Research Applications
2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and electron transfer, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-dinitro-4-(trifluoromethyl)aniline: Lacks the phenyl group attached to the nitrogen atom.
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline: Different positioning of the nitro groups.
Uniqueness
2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of dinitroanilines. Its unique chemical structure, characterized by the presence of nitro and trifluoromethyl groups, positions it as a compound of interest in biological research, particularly regarding its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C13H8F3N3O4
- Molar Mass : 327.219 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features two nitro groups at the 2 and 6 positions on the aniline ring and a trifluoromethyl group at the para position.
The biological activity of this compound primarily revolves around its interaction with microtubules in protozoan parasites. Dinitroanilines are known to disrupt microtubule dynamics, which is crucial for cell division and intracellular transport. This disruption can lead to cell cycle arrest and ultimately cell death, making these compounds potential candidates for antiparasitic therapies.
Key Findings:
- Microtubule Disruption : Studies indicate that dinitroanilines selectively disrupt microtubules in protozoan parasites such as Toxoplasma gondii without affecting vertebrate host cell microtubules, indicating a selective toxicity profile .
- Resistance Mechanisms : Research has identified mutations in Toxoplasma α-tubulin that confer resistance to dinitroanilines. For instance, specific amino acid substitutions can significantly alter the binding affinity of these compounds .
Case Studies
-
Inhibition of Toxoplasma gondii :
- A study assessed the efficacy of various dinitroanilines, including this compound, against wild-type and mutant Toxoplasma lines. The results demonstrated that certain dinitroanilines effectively inhibited parasite replication at concentrations as low as 0.5 to 2.5 μM .
- Mutant strains with specific binding site mutations showed increased resistance to most dinitroanilines but heightened sensitivity to compounds optimized for activity against kinetoplastid tubulin .
-
Antimicrobial Properties :
- Dinitroanilines have been investigated for their antimicrobial properties beyond protozoa. Their ability to inhibit bacterial growth has been noted, suggesting broader applications in infectious disease management.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
Compound Name | Target Organism | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Toxoplasma gondii | 0.5 - 2.5 | Microtubule disruption |
Dinitramine | Toxoplasma gondii | <0.5 | Microtubule disruption |
Amiprophos methyl | Kinetoplastids | 1 - 10 | Microtubule stabilization |
Properties
IUPAC Name |
2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)8-6-10(18(20)21)12(11(7-8)19(22)23)17-9-4-2-1-3-5-9/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMAFIRAMXVMFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320769 | |
Record name | 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17474-05-4 | |
Record name | NSC364065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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